Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate

linker design amine basicity conformational analysis

Pain point: Uncharacterized reactivity and off-target activity from generic piperidine building blocks. This compound offers a pre-installed N-methylamino bridge and Boc-protected piperidine for controlled diversification. • Single basic center reduces off-target aminergic activity vs. piperazine analogs. • Bromine at 5-position enables Suzuki-Miyaura coupling while Boc remains intact. • N-methyl group improves metabolic stability and provides stereoelectronic restriction for conformational control. Ideal for parallel library synthesis and late-stage functionalization in CNS or methyltransferase programs.

Molecular Formula C15H23BrN4O2
Molecular Weight 371.279
CAS No. 2377034-52-9
Cat. No. B2860004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate
CAS2377034-52-9
Molecular FormulaC15H23BrN4O2
Molecular Weight371.279
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=C(C=N2)Br
InChIInChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-11(6-8-20)19(4)13-10-17-12(16)9-18-13/h9-11H,5-8H2,1-4H3
InChIKeyGFWTYBPWFJIXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate (CAS 2377034-52-9): Procurement-Relevant Structural and Physicochemical Profile


Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 5-bromopyrazin-2-yl moiety connected via an N-methylamino linker. It possesses molecular formula C₁₅H₂₃BrN₄O₂ and a molecular weight of approximately 371.28 g/mol . The compound occupies a distinct structural niche within the 5-bromopyrazine-piperidine chemical space: the tertiary N-methylamino bridge differentiates it from direct C–C linked analogs and simple NH-linked variants, while the Boc group renders it a versatile intermediate for downstream medicinal chemistry derivatization, particularly via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the reactive 5-bromo position .

1 Orthogonal Boc protection compatible with metal-catalyzed coupling at 5-bromopyrazine
2 Tertiary N-methylamino linker provides pH-dependent solubility and restricted conformation
3 Piperidine core supplies a single basic center, distinct from dual-center piperazine analogs

Why Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate Cannot Be Replaced by In-Class Analogs Without Experimental Revalidation


Within the 5-bromopyrazine-piperidine/piperazine family, seemingly minor structural modifications—such as replacing the N-methylamino linker with a direct C–C bond, removing the N-methyl group, or switching the piperidine ring to piperazine—profoundly alter key physicochemical properties including linker basicity, rotational freedom, steric bulk, and metabolic susceptibility [1]. The tertiary amine nature of the methylamino bridge confers distinct protonation behavior (predicted pKa shift of ~0.5–1.5 units vs. secondary amine analogs) that affects both solubility and membrane permeability, while the methyl group introduces a stereoelectronic barrier that influences the conformational ensemble accessible to the pendant bromopyrazine ring [2]. Generic substitution without quantitative comparative data risks introducing uncharacterized changes in reactivity, biological target engagement, and ADME profile, undermining reproducibility in chemical biology or drug discovery campaigns.

Linker basicity shift
Replacing N-methylamino with a direct C–C bond removes the titratable amine, potentially altering pH-dependent solubility and permeability profiles.
N-Methyl removal risk
Secondary amine analogs introduce a hydrogen-bond donor and may reduce metabolic stability; conformational restriction afforded by the N-methyl group is lost.
Core substitution mismatch
Piperazine cores provide a second basic center and different ring conformational dynamics, which can shift protonation behavior and off-target interactions.

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Linker Basicity and Conformational Flexibility: N-Methylamino Bridge vs. Direct C–C Linked Analog

The N-methylamino linker in the target compound (pKa predicted ~7.5–8.5 for the tertiary amine protonation) introduces a basic nitrogen at the linker position that is absent in the direct C–C linked analog, tert-butyl 4-(5-bromopyrazin-2-yl)piperidine-1-carboxylate (CAS 1159816-19-9). This basic center enables pH-dependent modulation of solubility and permeability, and provides an additional hydrogen-bond acceptor site for target engagement. Calculated logP for the target compound is 3.1 ± 0.3 compared to 3.8 ± 0.3 for the C–C linked analog, indicating lower lipophilicity due to the polar amine linker . The rotational barrier around the N–C(pyrazine) bond is estimated at 3–5 kcal/mol based on analogous N-methylaniline systems, imposing partial conformational restriction not present in the freely rotating C–C linked analog [1].

Linker Basicity & logP
Predicted values
ΔlogP ≈ −0.7; gain of 1 basic center
May support pH-dependent solubility modulation
Predicted; experimental pKa/logD not available
linker design amine basicity conformational analysis

N-Methylation Effect: Tertiary vs. Secondary Amine Linker Differentiation

The target compound features an N-methyl tertiary amine linker, distinguishing it from the secondary amine analog tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate. N-Methylation of the linker amine eliminates a hydrogen-bond donor, reducing desolvation penalty for membrane passage while increasing steric bulk around the nitrogen. In related piperidine-based inhibitor series, N-methylation of the exocyclic amine has been associated with a 2- to 10-fold improvement in metabolic stability in human liver microsome assays and a reduction in P-glycoprotein efflux ratio [1]. The tertiary amine also locks the pyrazine ring orientation through increased rotational barrier (estimated additional 1.5–2.5 kcal/mol vs. secondary amine), which may pre-organize the bioactive conformation if the target binding site demands a specific dihedral angle between the pyrazine and piperidine rings .

N-Methylation Effect
Class-level inference
Tertiary vs secondary amine: reduced HBD; estimated 2–10× stability improvement (class-level)
May support reduced linker metabolism risk
No direct pair comparison; class-level SAR only
N-methylation metabolic stability binding conformation

Piperidine vs. Piperazine Core: Differential Ring Conformation and pKa

The target compound contains a piperidine ring, distinguishing it from the closely related piperazine analog tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7). Piperidine (calculated pKa of conjugate acid ~10.0 for the ring nitrogen in the target compound, modified by the N-Boc electron-withdrawing effect to ~8.5–9.0) is more basic than the corresponding piperazine nitrogen (pKa ~7.5–8.0 for the non-acylated nitrogen in the piperazine analog). This pKa difference of approximately 0.5–1.5 units affects protonation state at physiological pH and consequently influences permeability, solubility, and off-target binding to aminergic receptors [1]. Piperidine adopts a chair conformation with well-defined equatorial/axial preferences, whereas piperazine can interconvert between chair conformations, presenting different vectors for the pendant bromopyrazine moiety .

Core Ring Comparison
Cross-study comparable
Piperidine: single basic center (pKa ~8.5–9.0). Piperazine: dual centers, distal N pKa ~7.5–8.0.
Single center may reduce off-target aminergic profile
Predicted pKa; experimental validation advised
ring conformation basicity off-target profile

Synthetic Versatility: Boc-Protected Scaffold as a Diversification Point vs. Deprotected or Alternative-Protected Analogs

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen serves as an orthogonal protection strategy, enabling selective deprotection under mild acidic conditions (TFA or HCl/dioxane) to liberate the free secondary amine for subsequent functionalization. This contrasts with analogs bearing alternative protecting groups (Cbz, Fmoc) or the free amine. The Boc group is stable under basic and nucleophilic conditions, allowing the 5-bromopyrazine moiety to undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions without premature piperidine deprotection [1]. The deprotected amine analog, 5-bromo-N-methyl-N-(piperidin-4-yl)pyrazin-2-amine (CAS 2680647-02-1), lacks this protective orthogonality and may undergo unwanted side reactions during metal-catalyzed couplings . Boc deprotection yields the free piperidine in quantitative conversion under standard conditions (e.g., TFA/CH₂Cl₂, 0°C to rt, 1–2 h), providing a clean entry point for amide bond formation, reductive amination, or sulfonamide synthesis.

Synthetic Orthogonality
Class-level inference
Boc stable during cross-coupling; quantitative deprotection. May save 1–2 steps vs free amine analog.
Streamlines synthesis with late-stage diversification
Step-efficiency based on generic Boc strategy; route-specific
synthetic intermediate Boc deprotection library synthesis

Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate: Evidence-Supported Application Scenarios for Procurement Decision-Making


Kinase or Epigenetic Probe Synthesis Requiring a Tertiary Amine Linker with Orthogonal Protection

In programs targeting kinase or epigenetic reader domains where a basic amine linker is required for hinge-binding or pocket engagement, the target compound provides a pre-installed N-methylamino bridge. The Boc group enables late-stage diversification after bromopyrazine cross-coupling, as demonstrated in the synthesis of BHAP-class NNRTIs where N-Boc-4-(methylamino)piperidine was the key intermediate [1]. The piperidine core (vs. piperazine) reduces the number of basic centers, potentially minimizing off-target aminergic receptor activity. The N-methyl group improves metabolic stability relative to the secondary amine analog based on class-level SAR precedent.

Diversity-Oriented Synthesis (DOS) Libraries Requiring a Common Boc-Protected Scaffold with a Halogen Handle

The combination of the Boc-protected piperidine and the 5-bromopyrazine electrophile makes this compound an ideal central scaffold for parallel library synthesis. The bromine atom at the pyrazine 5-position enables diversification via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the Boc group remains intact during cross-coupling [1]. Subsequent Boc deprotection with TFA releases the piperidine NH for amide, sulfonamide, or urea library enumeration. This two-step, one-scaffold approach is more step-efficient than using the pre-deprotected analog (CAS 2680647-02-1), which would require re-protection before the cross-coupling step.

Selective PRMT or other Methyltransferase Inhibitor Development Programs

The 5-bromopyrazine moiety has been explored in the context of protein arginine methyltransferase (PRMT) inhibitor design, with related bromopyrazine-containing compounds reported in BindingDB and ChEMBL [1]. The N-methylpiperidine portion of the target compound mimics the dimethylated arginine substrate of PRMT enzymes, positioning this scaffold as a potential PRMT inhibitor intermediate. While direct activity data for this compound is not publicly available, structurally related 5-bromopyrazine-piperidine compounds have demonstrated enzyme inhibition at nanomolar concentrations (e.g., PRMT1 IC₅₀ values in the 8–610 nM range for related chemotypes), supporting its use as a core scaffold for methyltransferase inhibitor optimization.

Neuroscience Target Probe Development Requiring Conformationally Restricted Linkers

The N-methylamino linker introduces partial conformational restriction (estimated rotational barrier of 3–5 kcal/mol) compared to the freely rotating C–C linked analog, which may be advantageous for probing GPCR or ion channel binding sites where a specific pyrazine-piperidine dihedral angle is required for activity. The piperidine ring provides a single basic center with a higher pKa than piperazine analogs, offering distinct protonation-dependent membrane permeability properties relevant to CNS drug discovery where optimal logD and pKa ranges are critical for blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Kinase/epigenetic probe intermediate synthesis
Tertiary amine linker with orthogonal Boc protection
Verify cross-coupling yields; confirm Boc deprotection without racemization
Diversity-oriented library synthesis
Boc-protected scaffold with bromine handle for parallel Suzuki coupling
Assess scaffold compatibility with desired boronic acids; evaluate deprotection purity
Methyltransferase inhibitor research
5-Bromopyrazine moiety with N-methylpiperidine backbone
Evaluate enzyme inhibition in biochemical assays (class-level validation)
CNS research tool development
Conformationally restricted linker with single basic center
Determine experimental logD and pKa; assess permeability in CNS models
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